Cas no 172498-89-4 ((1-Trityl-1H-imidazol-5-yl)methanol)

(1-Trityl-1H-imidazol-5-yl)methanol is a protected imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position and a hydroxymethyl substituent at the 5-position. This compound is particularly useful in organic synthesis and medicinal chemistry, where the trityl group serves as a robust protecting group for the imidazole nitrogen, enhancing stability during reactions. The hydroxymethyl functionality provides a versatile handle for further derivatization, enabling the synthesis of more complex heterocyclic structures. Its high purity and well-defined structure make it a valuable intermediate for constructing biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound’s stability under various conditions further enhances its utility in multi-step synthetic routes.
(1-Trityl-1H-imidazol-5-yl)methanol structure
172498-89-4 structure
Product Name:(1-Trityl-1H-imidazol-5-yl)methanol
CAS No:172498-89-4
MF:C23H20N2O
MW:340.417705535889
MDL:MFCD00798204
CID:905663
PubChem ID:18422555
Update Time:2025-05-20

(1-Trityl-1H-imidazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Trityl-1H-imidazol-5-yl)methanol
    • 5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE
    • (1-trityl-1H-imidazol-5-yl)-methanol
    • (3-trityl-3h-imidazol-4-yl)-methanol
    • 5-Hydroxymethyl-1-triphenylmethyl-imidazole
    • ACT09108
    • ANW-47945
    • CTK0A7864
    • SureCN1765841
    • 1H-Imidazole-5-methanol, 1-(triphenylmethyl)-
    • REF DUPL: 5-Hydroxylmethyl-1-N-trityl-imidazole
    • 172498-89-4
    • [1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
    • DTXSID20593621
    • 5-Hydroxylmethyl-1-N-Tritylimidazole
    • (3-tritylimidazol-4-yl)methanol
    • AS-38907
    • 5-Hydroxymethyl-1-n-trityl-imidazole
    • (3-tritylimidazol-4-yl)methanol;5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE
    • UZFZFGRYJBNHFZ-UHFFFAOYSA-N
    • CS-0171267
    • SCHEMBL1765841
    • MFCD00798204
    • A811422
    • AKOS015919581
    • MDL: MFCD00798204
    • Inchi: 1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
    • InChI Key: UZFZFGRYJBNHFZ-UHFFFAOYSA-N
    • SMILES: OCC1=CN=CN1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 340.1577
  • Monoisotopic Mass: 340.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 516.1±45.0 °C at 760 mmHg
  • Flash Point: 265.9±28.7 °C
  • PSA: 38.05
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

(1-Trityl-1H-imidazol-5-yl)methanol Security Information

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(1-Trityl-1H-imidazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:172498-89-4)(1-Trityl-1H-imidazol-5-yl)methanol
Order Number:A811422
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):313.0/874.0
Email:sales@amadischem.com

Additional information on (1-Trityl-1H-imidazol-5-yl)methanol

The Compound CAS No. 172498-89-4: (1-Trityl-1H-imidazol-5-yl)methanol

The compound with CAS No. 172498-89-4, commonly referred to as (1-Trityl-1H-imidazol-5-yl)methanol, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The imidazole ring, a key component of its structure, is a five-membered heterocyclic compound with two nitrogen atoms, making it highly versatile in chemical reactions. The trityl group attached to the imidazole ring adds further complexity and functionality to the molecule.

Recent studies have highlighted the importance of (1-Trityl-1H-imidazol-5-yl)methanol in medicinal chemistry. Its ability to act as a ligand in metal complexes has been explored extensively, particularly in the context of catalytic reactions. Researchers have found that this compound can facilitate the formation of stable metal complexes, which are crucial in asymmetric catalysis and drug delivery systems. The methanol group at the 5-position of the imidazole ring plays a pivotal role in these interactions, enhancing the molecule's coordination capabilities.

In terms of synthesis, (1-Trityl-1H-imidazol-5-yl)methanol is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The trityl group is introduced via Friedel-Crafts alkylation, while the imidazole ring is formed through condensation reactions between an amine and an aldehyde or ketone. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses, reducing production costs and improving yield.

The physical properties of this compound are equally noteworthy. Its melting point and solubility characteristics make it suitable for use in various solvent systems, particularly in polar aprotic solvents where it exhibits high solubility. The molecule's stability under different pH conditions has also been studied, with findings indicating that it remains stable across a wide range of acidic and basic environments.

Applications of (1-Trityl-1H-imidazol-5-yl)methanol extend beyond medicinal chemistry into materials science. Its ability to form self-assembled monolayers has been explored for use in nanotechnology applications, such as the fabrication of sensors and electronic devices. Additionally, the compound has shown promise as a precursor for the synthesis of more complex organic molecules, including those with potential pharmacological activity.

Recent research has also focused on the biological activity of (1-Trityl-1H-imidazol-5-yl)methanol. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent, with experiments showing significant free radical scavenging activity. These findings suggest that the compound could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation.

In conclusion, (1-Trityl-1H-imidazol-5-yl)methanol is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:172498-89-4)(1-Trityl-1H-imidazol-5-yl)methanol
A811422
Purity:99%/99%
Quantity:1g/5g
Price ($):313.0/874.0
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